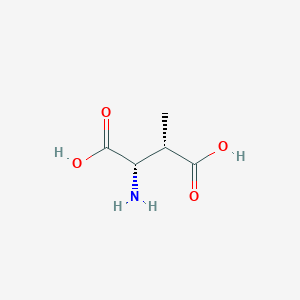
threo-3-methyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
threo-3-methyl-L-aspartic acid: is an organic compound belonging to the class of L-alpha-amino acids. It is a derivative of aspartic acid with a 3-methyl substituent. This compound is known for its involvement in the methylaspartate cycle and is characterized by its unique structural configuration, which includes the L-configuration of the alpha-carbon atom .
准备方法
Synthetic Routes and Reaction Conditions: threo-3-methyl-L-aspartic acid can be synthesized through various methods. One common approach involves the use of glutamate mutase, a cobalamin-dependent enzyme, which catalyzes the reversible interconversion of L-glutamate and L-threo-3-methylaspartate via a radical-based mechanism . The reaction conditions typically involve the use of 5’-deoxyadenosylcobalamin as a cofactor, which facilitates the cleavage of the Co-C bond to generate an adenosyl radical and Co2+ .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis using glutamate mutase provides a potential route for large-scale production. The process involves the use of bioreactors and optimized reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions: threo-3-methyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
threo-3-methyl-L-aspartic acid has several scientific research applications, including:
Chemistry: Used as a model compound in studies of amino acid derivatives and their reactivity.
Biology: Involved in the study of metabolic pathways, particularly the methylaspartate cycle.
Industry: Utilized in the synthesis of specialized chemicals and as a precursor in various industrial processes
作用机制
The mechanism of action of threo-3-methyl-L-aspartic acid involves its role as a substrate for methylaspartate ammonia-lyase. This enzyme catalyzes the formation of the alpha,beta-unsaturated bond by the reversible anti-elimination of ammonia from L-threo-beta-methylaspartate. The molecular targets include specific enzymes involved in the methylaspartate cycle, and the pathways involve the formation and breakdown of methylaspartate derivatives .
相似化合物的比较
L-aspartic acid: A non-methylated derivative of aspartic acid.
L-glutamic acid: Another amino acid with a similar structure but different functional groups.
L-threonine: An amino acid with a similar configuration but different side chains.
Uniqueness: threo-3-methyl-L-aspartic acid is unique due to its specific methyl substitution at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studies of amino acid derivatives and their roles in metabolic pathways .
属性
CAS 编号 |
642-92-2 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChI 键 |
LXRUAYBIUSUULX-HRFVKAFMSA-N |
手性 SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
CC(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
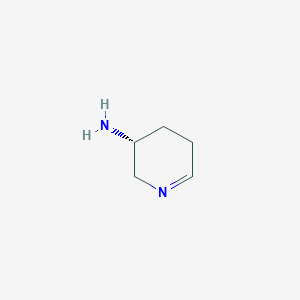
![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)

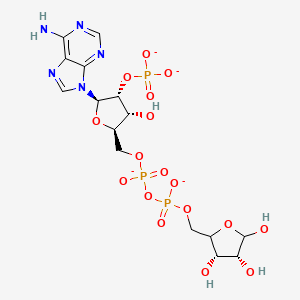
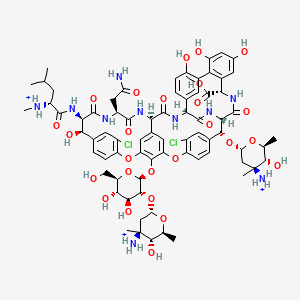
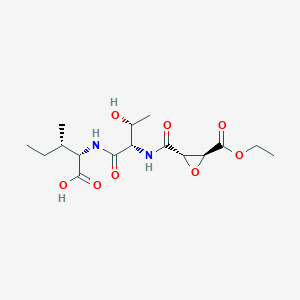




![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
